2-amino-6-tert-butyl-N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
2-Amino-6-tert-butyl-N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound belonging to the benzothiophene family. This compound features a benzothiophene core with various substituents, including an amino group, a tert-butyl group, a cyclopropyl group, and a carboxamide group. Its intricate structure makes it a subject of interest in various scientific research fields, particularly in chemistry, biology, and medicine.
Properties
IUPAC Name |
2-amino-6-tert-butyl-N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS/c1-16(2,3)9-4-7-11-12(8-9)20-14(17)13(11)15(19)18-10-5-6-10/h9-10H,4-8,17H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBIRXFOCFDIGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3CC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-tert-butyl-N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiophenes followed by subsequent functional group modifications. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the benzothiophene core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form nitro or hydroxyl derivatives.
Reduction: : The carboxamide group can be reduced to form amines.
Substitution: : The benzothiophene core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Electrophilic substitution reactions may use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄), while nucleophilic substitutions may involve alkyl halides and strong bases.
Major Products Formed
Oxidation: : Nitro derivatives, hydroxyl derivatives.
Reduction: : Primary, secondary, or tertiary amines.
Substitution: : Halogenated benzothiophenes, alkylated benzothiophenes.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds structurally similar to 2-amino-6-tert-butyl-N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibit significant anticancer properties. A study evaluating cyclopenta[c]thiophene derivatives found notable cytotoxic effects against various human tumor cell lines.
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| 1f | K562 (Leukemia) | 5.0 |
| 3a | HL60 (Leukemia) | 7.2 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and DNA interaction.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Related benzothiazole derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5 | E. coli | 12 μg/mL |
| 9 | S. aureus | 8 μg/mL |
These results highlight the potential of this compound in developing new antimicrobial agents.
Study on Antitumor Activity
A specific study focused on a series of newly synthesized benzothiazole derivatives demonstrated significant antitumor activity in vitro. The results indicated that these compounds could inhibit the proliferation of lung cancer cell lines (A549 and HCC827) with IC50 values ranging from 6 to 20 μM depending on the assay conditions.
Pharmacological Evaluation
In vivo testing of cyclopenta[c]thiophene derivatives indicated significant tumor growth inhibition in xenograft models. These promising results support further exploration of the compound's therapeutic potential.
Mechanism of Action
The mechanism by which 2-Amino-6-tert-butyl-N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-tert-butyl-N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
2-Amino-6-tert-butyl-N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
2-Amino-6-tert-butyl-N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-sulfonamide
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical properties. This combination can lead to distinct biological activities and industrial applications compared to similar compounds.
Biological Activity
2-Amino-6-tert-butyl-N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following molecular formula:
This structure includes a benzothiophene core, which is known for its diverse pharmacological properties.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antibacterial Activity : Studies have shown that related compounds can inhibit biofilm formation in uropathogenic Escherichia coli, suggesting potential applications as antibacterial agents. The presence of specific substitutions in the benzothiophene structure is crucial for this activity .
- Anticancer Effects : Compounds with similar structures have demonstrated anticancer properties across several cell lines including breast, colon, lung, and prostate cancer. These effects are often attributed to the inhibition of topoisomerase II and induction of apoptosis in cancer cells .
- Antiviral Properties : Some analogs have been evaluated for their antiviral activity, with promising results against specific viral strains.
Case Study 1: Antibacterial Evaluation
A study conducted on structurally related benzothiophenes found that modifications at the C-6 position significantly influenced antibacterial efficacy. Compounds with alkyl substitutions showed enhanced activity against biofilm formation without adversely affecting bacterial growth .
Case Study 2: Anticancer Activity
In vitro studies revealed that certain derivatives exhibited potent anticancer effects at low micromolar concentrations. For instance, compounds were tested against various cancer cell lines and demonstrated selective inhibition of cell proliferation while sparing normal cells . The mechanism involved the induction of reactive oxygen species (ROS) and apoptosis through caspase activation .
Data Tables
| Activity Type | Compound | Target | IC50 Value (µM) | Notes |
|---|---|---|---|---|
| Antibacterial | 2-amino... | E. coli | 20 | Inhibits biofilm formation |
| Anticancer | 2-amino... | Various | <10 | Induces apoptosis and ROS |
Q & A
Basic: What are the standard synthetic routes for preparing 2-amino-6-tert-butyl-N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, and how are intermediates characterized?
Methodological Answer:
The compound is synthesized via a multi-step process involving cyclopropane ring formation, tert-butyl group introduction, and carboxamide coupling. Key steps include:
- Reagents and Conditions : Use of anhydrous CH₂Cl₂ for acylation reactions with tert-butyl groups, followed by cyclopropane functionalization using cyclopropylamine derivatives .
- Purification : Reverse-phase HPLC or methanol recrystallization to achieve high purity (>95%) .
- Characterization :
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound and its intermediates?
Methodological Answer:
- Multidimensional NMR : Resolves overlapping signals in the tetrahydrobenzothiophene core and cyclopropyl group .
- High-Resolution Mass Spectrometry (HRMS) : Ensures exact mass matches theoretical values (e.g., error < 2 ppm) .
- X-ray Crystallography (if applicable): Resolves stereochemical ambiguities in the cyclopropane moiety .
- HPLC-PDA : Monitors purity and detects byproducts during synthesis .
Advanced: How can statistical Design of Experiments (DoE) optimize reaction yields and reduce byproduct formation?
Methodological Answer:
- Factor Screening : Use fractional factorial designs to identify critical parameters (e.g., temperature, solvent polarity, stoichiometry) affecting yield .
- Response Surface Methodology (RSM) : Models nonlinear relationships between variables (e.g., tert-butyl group stability under acidic conditions) .
- Case Study : For acylation steps, optimize reaction time and anhydride equivalents to minimize side reactions (e.g., over-acylation) .
Advanced: How can computational reaction path search methods accelerate the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Quantum Chemical Calculations : Predict transition states and intermediates for cyclopropane ring formation using software like Gaussian or ORCA .
- Machine Learning (ML) : Train models on existing benzothiophene derivatives to predict substituent effects on solubility or binding affinity .
- Virtual Screening : Use molecular docking to prioritize derivatives targeting specific enzymes (e.g., kinase inhibitors) .
Advanced: How are structure-activity relationships (SARs) systematically investigated for this compound class?
Methodological Answer:
- Derivative Libraries : Synthesize analogs with varied substituents (e.g., tert-butyl vs. isopropyl) and assess bioactivity trends .
- Free-Wilson Analysis : Quantify contributions of specific groups (e.g., cyclopropyl vs. methyl) to antibacterial or antiviral activity .
- Pharmacophore Mapping : Identify critical hydrogen-bonding or hydrophobic motifs using software like Schrödinger .
Advanced: How should researchers address contradictions in spectroscopic or bioassay data during characterization?
Methodological Answer:
- Cross-Validation : Confirm NMR assignments using 2D techniques (COSY, HSQC) and compare with synthetic standards .
- Bioassay Replicates : Perform dose-response curves in triplicate to distinguish true activity from artifacts .
- Dynamic Light Scattering (DLS) : Rule out aggregation-induced bioactivity discrepancies .
Advanced: What reactor design considerations are critical for scaling up synthesis while maintaining stereochemical purity?
Methodological Answer:
- Continuous Flow Reactors : Enhance mixing and heat transfer for cyclopropane ring formation, reducing side-product formation .
- In-line Analytics : Use FTIR or Raman probes to monitor reaction progression in real time .
- Catalyst Immobilization : Employ packed-bed reactors with immobilized Pd catalysts for carboxamide coupling .
Advanced: How can stability studies inform optimal storage conditions for this compound?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) to identify degradation pathways .
- HPLC-MS Tracking : Quantify degradation products (e.g., tert-butyl group hydrolysis) under accelerated conditions .
- Recommendations : Store in amber vials under nitrogen at –20°C to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
